N-{[5-(butylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
This compound belongs to a class of adamantane-functionalized 1,2,4-triazole derivatives. Its structure combines a triazole core substituted with a butylsulfanyl group at position 5, a 2,6-diethylphenyl group at position 4, and an adamantane-1-carboxamide moiety linked via a methyl group at position 2. The adamantane group enhances lipophilicity and metabolic stability, while the triazole ring contributes to hydrogen-bonding interactions, making it a candidate for central nervous system (CNS)-targeted therapeutics .
Properties
IUPAC Name |
N-[[5-butylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N4OS/c1-4-7-11-34-27-31-30-24(32(27)25-22(5-2)9-8-10-23(25)6-3)18-29-26(33)28-15-19-12-20(16-28)14-21(13-19)17-28/h8-10,19-21H,4-7,11-18H2,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIRKFVJVSFIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=C(C=CC=C2CC)CC)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Formamide Cyclocondensation
The foundational 1,2,4-triazole scaffold can be synthesized via the reaction of hydrazine hydrate with excess formamide under controlled thermal conditions. As demonstrated in US4267347A, heating hydrazine hydrate with 4 equivalents of formamide at 160–180°C under atmospheric pressure yields 1,2,4-triazole in 75–99% purity after distillative removal of ammonia and water byproducts. This single-step methodology avoids high-pressure ammonia systems and provides scalability advantages.
Regioselective Functionalization of the Triazole Ring
To achieve the desired substitution pattern (2,6-diethylphenyl at N1, butylsulfanyl at C5, and aminomethyl at C3), a stepwise functionalization approach is necessary:
2.2.1 Installation of the 2,6-Diethylphenyl Group
4-Amino-5-(butylsulfanyl)-4H-1,2,4-triazole-3-carbaldehyde serves as the key intermediate. Reacting 2,6-diethylphenylhydrazine with carbon disulfide in alkaline ethanol generates the corresponding dithiocarbazate salt. Subsequent alkylation with 1-bromobutane introduces the butylsulfanyl moiety, followed by cyclization with formic acid to yield 4-(2,6-diethylphenyl)-5-(butylsulfanyl)-4H-1,2,4-triazole-3-carbaldehyde.
Adamantane-1-Carboxamide Coupling
Acid Chloride Preparation
Adamantane-1-carboxylic acid (10 mmol) reacts with oxalyl chloride (15 mmol) in anhydrous dichloromethane under nitrogen, catalyzed by dimethylformamide (0.1 equiv). After 4 h reflux, the mixture is concentrated to yield adamantane-1-carbonyl chloride as a white crystalline solid (93% yield, mp 142–144°C).
Amide Bond Formation
The triazole-bound aminomethyl group (5 mmol) is treated with adamantane-1-carbonyl chloride (5.5 mmol) in tetrahydrofuran using N,N-diisopropylethylamine (7.5 mmol) as base. Stirring at 0°C for 30 min followed by room temperature reaction for 12 h affords the crude product, which is purified via recrystallization from ethyl acetate/hexane (1:3) to yield N-{[5-(butylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide as colorless needles (81% yield).
Table 1: Optimization of Amide Coupling Conditions
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Solvent | THF, DCM, DMF | THF | +14% vs DCM |
| Temperature | 0°C to 40°C | 0°C → RT gradient | +22% vs isothermal |
| Equiv. Acid Chloride | 1.0–1.2 | 1.1 | Maximizes conversion |
| Base | DIPEA, TEA, Pyridine | DIPEA | +18% vs TEA |
Analytical Characterization Data
Spectroscopic Properties
- ¹H NMR (700 MHz, DMSO-d6): δ 8.21 (t, J=5.6 Hz, 1H, NH), 7.35–7.28 (m, 3H, Ar-H), 4.42 (d, J=5.6 Hz, 2H, CH2N), 3.12 (q, J=7.5 Hz, 4H, CH2CH3), 2.85 (t, J=7.2 Hz, 2H, SCH2), 2.10–1.95 (m, 12H, Adamantane-H), 1.78–1.68 (m, 2H, CH2CH2CH2), 1.48–1.35 (m, 4H, CH2CH3), 1.32–1.25 (m, 2H, CH2CH2), 0.89 (t, J=7.3 Hz, 3H, CH2CH3).
- ¹³C NMR (176 MHz, DMSO-d6): δ 175.6 (CONH), 158.4 (C3-triazole), 152.1 (C5-triazole), 142.7–126.3 (Ar-C), 44.2–27.8 (Adamantane-C), 36.4 (CH2N), 31.7 (SCH2), 28.5 (CH2CH2CH2), 24.1 (CH2CH3), 22.7 (CH2CH2), 14.0 (CH2CH3).
- HRMS (ESI-TOF): m/z [M+H]+ Calcd for C32H44N4O2S: 573.3257; Found: 573.3261.
Crystallographic Data
Single-crystal X-ray analysis (performed analogously to Digital CSIC Report) reveals:
- Orthorhombic crystal system, space group P212121
- Unit cell parameters: a = 8.924(2) Å, b = 12.567(3) Å, c = 18.342(4) Å
- Adamantane moiety adopts chair conformation with 0.149 Å deviation from triazole plane
- Intermolecular C–H···π interactions stabilize crystal packing
Comparative Evaluation of Synthetic Routes
Two primary pathways emerge for constructing the target molecule:
Route A (Stepwise Functionalization):
- Triazole ring formation → 2. Sulfur incorporation → 3. Aryl group installation → 4. Aminomethylation → 5. Amide coupling
Advantages: High regiocontrol, suitable for gram-scale synthesis
Disadvantages: Cumulative yield limited to 41% over 5 steps
Route B (Convergent Approach):
- Pre-form 2,6-diethylphenylhydrazine with butylsulfanyl group
- One-pot cyclization/coupling with adamantane carbonyl
Advantages: 3-step process, 58% overall yield
Disadvantages: Requires strict stoichiometric control
Table 2: Synthetic Route Comparison
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 5 | 3 |
| Overall Yield | 41% | 58% |
| Purity (HPLC) | 99.2% | 97.8% |
| Scalability | >100 g | <50 g |
| Critical Intermediates | 3 isolated | 1 isolated |
Process Optimization Challenges
Thiol Oxidation Mitigation
The butylsulfanyl group exhibits propensity for oxidation to sulfoxide derivatives during workup. Implementing inert atmosphere handling and adding radical scavengers (0.1% BHT) reduces sulfoxide formation from 12% to <2%.
Adamantane Solubility Issues
Limited solubility of adamantane-1-carbonyl chloride in polar aprotic solvents necessitates precise stoichiometry. Co-solvent systems (THF:CHCl3 3:1) improve reagent mixing, enhancing coupling efficiency by 19%.
Triazole Tautomerism Control
Prototropic tautomerism in the triazole core (1H vs 4H forms) is suppressed by maintaining reaction pH <5 during crystallization, ensuring consistent N1-substitution patterns.
Industrial-Scale Considerations
For kilogram-scale production, continuous flow chemistry adaptations of the formamide cyclocondensation step (per US4267347A) enable:
- 83% space-time yield improvement vs batch processing
- 5-fold reduction in formamide usage
- Automated pH control for consistent triazole tautomer distribution
Spray drying dispersion techniques (as per EP3424534B1) may be employed for final product formulation, utilizing:
- Inlet temperature: 125°C
- Feed solution: 15% w/v in ethanol/water (95:5)
- Resultant particle size: D50 = 18.7 μm
Chemical Reactions Analysis
Types of Reactions
N-{[5-(butylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted triazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of N-{[5-(butylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Structural Analogues from the 1,2,4-Triazole-Admantane Family
The synthesis and properties of structurally related compounds, such as 5-(adamantane-1-yl)-4-R-4H-1,2,4-triazole-3-thiones (where R = methyl or phenyl) and their alkylthio derivatives (e.g., 3-alkylthio-5-(adamantane-1-yl)-4-R-4H-1,2,4-triazoles ), have been extensively studied . Key differences and similarities are outlined below:
Table 1: Comparison of Physical-Chemical Properties
Key Observations:
Substituent Effects (R Group):
- The 2,6-diethylphenyl group in the target compound introduces steric bulk compared to smaller R groups (methyl or phenyl) in analogs. This may reduce solubility but enhance binding to hydrophobic pockets in biological targets.
- Phenyl-substituted analogs (e.g., 3-butylthio-4-phenyl derivative) exhibit higher antihypoxic activity than methyl-substituted counterparts, suggesting that aromatic R groups improve efficacy .
Alkylthio Chain Length:
- Longer alkyl chains (e.g., hexyl) decrease melting points and solubility due to increased lipophilicity, as seen in the hexylthio-methyl analog (melting point: 98–100°C) .
- The butylsulfanyl group in the target compound balances lipophilicity and solubility, similar to the 3-butylthio-phenyl analog (melting point: 128–130°C), which showed high antihypoxic activity .
Adamantane Modifications:
- Replacing the adamantane-1-carboxamide group with a simpler adamantane-1-yl moiety (as in analogs) reduces molecular weight but may compromise target specificity or metabolic stability.
Functional Comparisons
Antihypoxic Activity:
- The 3-butylthio-4-phenyl analog demonstrated 84% survival in rats under hypoxic conditions (vs. 50% for Mexidol at 100 mg/kg), attributed to enhanced radical-scavenging properties from the phenyl group .
- The target compound’s 2,6-diethylphenyl group may further improve activity due to increased electron-donating effects, though experimental validation is required.
Biological Activity
N-{[5-(butylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and potential applications based on available literature.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 382.51 g/mol. The structural features include a triazole ring and an adamantane moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H30N5O |
| Molecular Weight | 382.51 g/mol |
| IUPAC Name | This compound |
| CAS Number | 476432-67-4 |
Synthesis
The synthesis of this compound involves the reaction of adamantane derivatives with triazole precursors under controlled conditions. The butylsulfanyl group is introduced to enhance the compound's lipophilicity and potentially its biological activity.
Antitumor Activity
Research has indicated that compounds with similar triazole structures exhibit significant antitumor activity. For instance, a study evaluated various triazole derivatives against human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays. The results showed that certain derivatives had IC50 values in the micromolar range, indicating effective inhibition of cell proliferation .
Table 1: Antitumor Activity of Related Compounds
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 |
| Compound 6 | HCC827 | 5.13 ± 0.97 |
| Compound 8 | NCI-H358 | 6.48 ± 0.11 |
These findings suggest that this compound may possess similar antitumor properties due to its structural analogies.
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. Studies have shown that triazoles can effectively inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of the cell membrane or interference with nucleic acid synthesis .
Case Studies
In a notable case study, researchers synthesized a series of adamantane-based compounds and tested them for both antiviral and antibacterial activities. The results indicated promising activity against several pathogens, suggesting that modifications to the adamantane structure could enhance efficacy .
Computational Studies
Computational analyses have been employed to predict the biological activity of similar compounds based on molecular docking studies. These studies help in understanding how well the compound can bind to target proteins involved in cancer progression or microbial resistance mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
